1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one
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Overview
Description
1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one is an organic compound that features an azetidine ring, a bromophenoxy group, and an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Bromophenoxy Group: This step might involve nucleophilic substitution reactions where a bromophenol derivative reacts with an appropriate electrophile.
Formation of the Ethanone Moiety: This can be introduced through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, potentially involving the ethanone moiety.
Reduction: Reduction of the bromophenoxy group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or alkanes.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Mechanism of Action
The mechanism of action for 1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one would depend on its specific biological or chemical activity. Generally, it could interact with molecular targets such as enzymes or receptors, influencing pathways involved in disease or physiological processes.
Comparison with Similar Compounds
Similar Compounds
1-(Azetidin-1-yl)-2-(4-bromophenoxy)ethan-1-one: Similar structure but with the bromine in a different position.
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one’s uniqueness lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
1-(Azetidin-1-yl)-2-(3-bromophenoxy)ethan-1-one is a compound of significant interest due to its unique structural features and potential biological activities. The compound includes an azetidine ring, which is known for its diverse pharmacological properties, and a bromophenoxy group that enhances its reactivity and solubility. This article explores the biological activity of this compound, including its interactions with various biological targets, synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C11H12BrNO. The azetidine ring contributes to the compound's ability to interact with biological systems, while the bromophenoxy moiety increases its hydrophobicity, potentially influencing its bioavailability.
Research indicates that this compound exhibits binding affinity to various enzymes and receptors. The azetidine structure allows for conformational flexibility, which may enhance its interaction with target proteins. Preliminary studies suggest that modifications to the azetidine or bromophenoxy groups can significantly influence its interaction profile, potentially enhancing efficacy or reducing side effects.
Pharmacological Activities
Compounds containing azetidine rings have been associated with several biological activities, including:
- Antimicrobial : Exhibits potential against bacterial strains.
- Anticancer : Preliminary studies indicate cytotoxic effects on cancer cell lines.
- Anti-inflammatory : May inhibit pathways involved in inflammation.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1-(Pyrrolidin-1-yl)-2-(3-bromophenoxy)ethan-1-one | Pyrrolidine instead of azetidine | Different biological activity due to ring size |
2-(3-Bromophenyl)ethan-1-one | Lacks the azetidine ring | Simpler structure; primarily studied for aromatic properties |
3-Acetylazetidine | Contains an acetyl group instead of bromophenoxy | Focused on different synthetic pathways and biological activities |
This table illustrates how variations in functional groups and ring structures can lead to significant differences in chemical behavior and biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step procedures that may include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the bromophenoxy group via electrophilic aromatic substitution.
- Final purification steps to obtain the desired compound in high yield.
Anticancer Activity
In a study evaluating the anticancer potential of various azetidine derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting that this compound may act as a potent anticancer agent. Further investigation into its mechanism revealed that it induces apoptosis in cancer cells through activation of caspase pathways .
Antimicrobial Efficacy
Another study focused on the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones in disk diffusion assays, indicating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, highlighting its efficacy .
Properties
CAS No. |
1088225-09-5 |
---|---|
Molecular Formula |
C11H12BrNO2 |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
1-(azetidin-1-yl)-2-(3-bromophenoxy)ethanone |
InChI |
InChI=1S/C11H12BrNO2/c12-9-3-1-4-10(7-9)15-8-11(14)13-5-2-6-13/h1,3-4,7H,2,5-6,8H2 |
InChI Key |
PMXPNRIPTGVOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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